molecular formula C12H22O4 B042425 1,4-Bis(tetrahydro-2-furyloxy)butane CAS No. 76702-30-2

1,4-Bis(tetrahydro-2-furyloxy)butane

Cat. No. B042425
CAS RN: 76702-30-2
M. Wt: 230.3 g/mol
InChI Key: IUTBSRFVMUCRTN-UHFFFAOYSA-N
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Description

1,4-Bis(tetrahydro-2-furyloxy)butane is a chemical compound of interest in various scientific research areas. Its structure and properties have been explored in different contexts, demonstrating its versatility and potential in chemical synthesis and applications.

Synthesis Analysis

The synthesis of derivatives and related compounds has been extensively studied. For instance, the synthesis of 1,4-bis(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yloxy)butanes through condensation reactions highlights methods for producing bis-functionalized butanes (Klásek, Kafka, & Kappe, 1995). Another approach involves the creation of macrocyclic complexes derived from 1,4-bis(3-aminopropoxy)butane, indicating the compound's utility in forming complex structures (Ilhan, Temel, & Paşa, 2009).

Molecular Structure Analysis

The molecular structure of related compounds such as 1,4-Bis(p-bromophenoxy) butane has been elucidated using single-crystal X-ray analysis, revealing details about the conformation of the methylene chain in the -O(CH2)4O- group (Ishikawa et al., 1971).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 1,4-bis(tetrahydro-2-furyloxy)butane derivatives has led to insights into their reactivity and potential applications. Studies on the synthesis and reactions of 3-substituted derivatives illustrate the compound's versatility in chemical transformations (Klásek, Kafka, & Kappe, 1995).

Physical Properties Analysis

The physical properties of compounds closely related to 1,4-bis(tetrahydro-2-furyloxy)butane, such as their crystal structure and melting points, provide valuable information for understanding how structural variations influence physical characteristics (Wang, Liu, & Zhou, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been a focus of studies on 1,4-bis(tetrahydro-2-furyloxy)butane and its derivatives. For example, density functional theory has been used to study the tautomerization mechanisms of related compounds, shedding light on their chemical behavior and potential as anticancer drugs (Razavi, 2020).

Scientific Research Applications

Epoxidation Catalysts

Research has shown that compounds similar to 1,4-Bis(tetrahydro-2-furyloxy)butane can act as substrates in epoxidation reactions. For instance, the epoxidation of 1,4-bis(allyloxy)butane by hydrogen peroxide under phase transfer catalysis conditions was studied, with optimal conditions determined for the epoxidation process, evaluating the conversion and yields of the epoxide products (Kaczmarczyk, Januś, & Milchert, 2006).

Chemical Synthesis and Characterization

The synthesis and characterization of macrocyclic metal complexes derived from compounds similar to 1,4-Bis(tetrahydro-2-furyloxy)butane have been reported. These studies involve the reaction of such compounds with metal nitrates and aldehydes, proposing structures based on various analytical techniques (Ilhan, Temel, & Paşa, 2009).

Kinetic and Thermodynamic Control in Reactions

The Diels-Alder reactions between hexafluoro-2-butyne and bis-furyl dienes, involving compounds structurally related to 1,4-Bis(tetrahydro-2-furyloxy)butane, demonstrated kinetic versus thermodynamic control, providing a rare example of such control in chemical reactions (Borisova et al., 2018).

Ionic Liquids in Organic Synthesis

Research into novel ionic liquids for organic synthesis has shown that derivatives of compounds similar to 1,4-Bis(tetrahydro-2-furyloxy)butane can be effective in promoting reactions such as the synthesis of spiro-4H-pyrans, highlighting the role of such compounds in developing new catalytic systems (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis of Pyrazoles

The synthesis of succinyl-spaced pyrazoles from compounds related to 1,4-Bis(tetrahydro-2-furyloxy)butane has been explored, offering a new series of compounds with potential applications in various chemical domains (Bonacorso et al., 2011).

Safety And Hazards

Specific safety and hazard information for 1,4-Bis(tetrahydro-2-furyloxy)butane is not available in the search results. It’s always important to handle chemicals with appropriate safety measures.


Future Directions

The future directions of 1,4-Bis(tetrahydro-2-furyloxy)butane are not explicitly mentioned in the search results. However, its use as an impurity in Poly(butylene terephthalate) and as a by-product of 1,4-Butanediol suggests potential applications in polymer and chemical industries1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

2-[4-(oxolan-2-yloxy)butoxy]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1(7-13-11-5-3-9-15-11)2-8-14-12-6-4-10-16-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTBSRFVMUCRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)OCCCCOC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602020
Record name 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(tetrahydro-2-furyloxy)butane

CAS RN

76702-30-2
Record name 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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